molecular formula C6H7NOS B1499704 2-(2-Methyloxiranyl)thiazole

2-(2-Methyloxiranyl)thiazole

Cat. No.: B1499704
M. Wt: 141.19 g/mol
InChI Key: DGJPPIRCJMUOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyloxiranyl)thiazole (CAS: 216503-31-0) is a heterocyclic compound with the molecular formula C₆H₇NOS and a molar mass of 141.19 g/mol. Its structure features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted with a 2-methyloxiranyl (epoxide) group. The compound’s density is reported as 1.288 g/cm³, and its synthetic routes likely involve modifications of classic thiazole synthesis methods, such as the Hantzsch reaction .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-(2-methyloxiran-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7NOS/c1-6(4-8-6)5-7-2-3-9-5/h2-3H,4H2,1H3

InChI Key

DGJPPIRCJMUOOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent-Driven Structural and Functional Variations

Thiazole derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties
Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2-(2-Methyloxiranyl)thiazole C₆H₇NOS 141.19 2-Methyloxiranyl Epoxide group; potential electrophilic reactivity
Compound 9c () C₂₂H₁₈BrN₅O₂S 512.38 4-Bromophenyl, triazole-acetamide Enhanced antifungal activity
Compound 7 () C₁₃H₁₂N₄S₂ 296.39 Hydrazinyl, acetylene Non-planar structure; H-bonding in crystals
Compound 2h () C₂₁H₂₀N₄S 360.47 Phenylcyclohexylidene hydrazinyl Planar disruption; antifungal potency

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromine in 9c): Enhance antifungal activity by improving target binding .
  • Hydrazinyl/Acetylene Moieties (e.g., compound 7): Introduce H-bonding capacity, improving solubility and crystal stability .
  • Epoxide Group (this compound): May confer reactivity useful in covalent inhibitor design .

Key Insights :

  • Antifungal Activity : Compound 9c’s bromophenyl group enhances π-π stacking with fungal enzyme targets .
  • Enzyme Induction: 2-Phenylbenzothiazoles with 4'-substituents (e.g., cyano) show organ-selective effects .
  • HIV-1 RT Inhibition : Methoxyphenyl substitutions at the thiazole’s 4-position improve dual inhibitory capacity .

Pharmacological and Toxicological Considerations

  • Cytotoxicity: Thiazole derivatives like those in exhibit low toxicity against normal cells (e.g., MRC-5), suggesting a favorable therapeutic index .
  • Structural Stability: Non-planar thiazoles (e.g., compound 7) with H-bonding networks show improved pharmacokinetic profiles compared to planar analogs .
  • Epoxide Reactivity : this compound’s epoxide group may pose metabolic challenges but could be leveraged for targeted covalent drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.